molecular formula C8H10O4 B8446049 2-Ethoxymethyl-5-hydroxy-gamma-pyrone CAS No. 135100-43-5

2-Ethoxymethyl-5-hydroxy-gamma-pyrone

Cat. No. B8446049
CAS RN: 135100-43-5
M. Wt: 170.16 g/mol
InChI Key: GCMPGTUGHASJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxymethyl-5-hydroxy-gamma-pyrone is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxymethyl-5-hydroxy-gamma-pyrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxymethyl-5-hydroxy-gamma-pyrone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

135100-43-5

Product Name

2-Ethoxymethyl-5-hydroxy-gamma-pyrone

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2-(ethoxymethyl)-5-hydroxypyran-4-one

InChI

InChI=1S/C8H10O4/c1-2-11-4-6-3-7(9)8(10)5-12-6/h3,5,10H,2,4H2,1H3

InChI Key

GCMPGTUGHASJNO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=O)C(=CO1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

60 ml of water was put in a 100 ml-Erlenmeyer flask, and 10.07 g (0.24 mol) of lithium hydroxide monohydrate and then 11.37 g (0.08 mol) of kojic acid were added thereto and dissolved with stirring. While the temperature of the resulting solution was kept at 40 to 45° C., 14.80 g (0.096 mol) of diethyl sulfate was dropwise added thereto over a period of 20 minutes. Afterwards, the whole was stirred for a further 30 minutes at the same temperature and then overnight at room temperature. The pH of the reaction mixture was adjusted to 6.0 by 1N hydrochloric acid. Water was removed from the reaction mixture using an evaporator by distillation under reduced pressure, and the remaining reddish brown viscous liquid was extracted three times each with 70 ml of a hot benzene. The resulting extract was dewatered by adding anhydrous magnesium sulfate thereto, and then filtered. Benzene was removed from the resulting filtrate using an evaporator by distillation under reduced pressure. The remaining yellowish brown viscous liquid was cooled to solidify (Crude yield: 3.67 g (27%), m.p. 68 to 70° C.). The yellowish brown solid was recrystallized three times from di-isopropyl ether using active carbons to obtain a pure white crystal of 2-ethoxymethyl-5-hydroxy-γ-pyrone.
Quantity
10.07 g
Type
reactant
Reaction Step One
Quantity
11.37 g
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

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